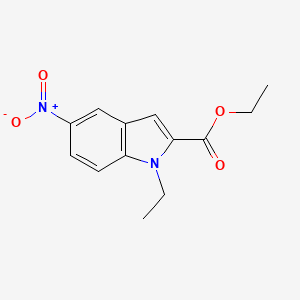

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

描述

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate (C₁₃H₁₄N₂O₄, molecular weight: 262.27 g/mol) is a nitro-substituted indole derivative characterized by three key substituents:

- 5-Nitro group: A strong electron-withdrawing substituent that modulates the electronic properties of the indole ring, enhancing reactivity in reduction or nucleophilic substitution reactions.

- 2-Ethoxycarbonyl group: A polar ester moiety that balances lipophilicity and solubility, commonly used in prodrug design .

For example, highlights the use of potassium carbonate and acetyl chloride in indole functionalization, suggesting possible routes for introducing substituents .

Applications: Nitroindoles are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science. The nitro group in this compound may serve as a precursor for amine derivatives through catalytic hydrogenation, expanding its utility in drug discovery .

属性

IUPAC Name |

ethyl 1-ethyl-5-nitroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFFCCSGOPZWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate typically involves the following steps:

Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Esterification: The nitroindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester at the 2-position.

Alkylation: Finally, the compound is alkylated at the 1-position using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反应分析

Types of Reactions

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Oxidation: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Aqueous sodium hydroxide, heat.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: Ethyl 1-ethyl-5-amino-1H-indole-2-carboxylate.

Substitution: 1-Ethyl-5-nitro-1H-indole-2-carboxylic acid.

Oxidation: Various quinonoid derivatives of the indole ring.

科学研究应用

Synthesis and Chemical Properties

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate can be synthesized through several methods, including the condensation of ethyl pyruvate with p-nitrophenylhydrazine hydrochloride, followed by cyclization reactions. The compound's structure features an indole ring, which is known for its versatility in chemical reactions, making it a valuable scaffold for further modifications and applications in drug discovery .

Antiviral Activity

Recent studies have indicated that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral properties. Specifically, compounds within this class have been shown to inhibit the activity of HIV integrase, a critical enzyme in the viral replication cycle. For instance, modifications on the indole core enhance binding affinity to the integrase active site, suggesting potential as therapeutic agents against HIV .

Antitumor Activity

Indole derivatives have also been investigated for their anticancer properties. This compound has been reported to induce apoptosis in cancer cell lines, demonstrating its potential as a chemotherapeutic agent. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth factors .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows for the creation of more complex molecules. For example:

- Alkylation Reactions: this compound can be used in alkylation reactions to produce substituted indoles with enhanced biological activities .

- Functionalization: The nitro group on the indole ring can be reduced or transformed into various functional groups, allowing for the synthesis of tailored compounds for specific applications .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Structure | Indole derivative with nitro and carboxylate groups |

| Synthesis Method | Condensation with p-nitrophenylhydrazine; cyclization |

| Antiviral Activity | Inhibits HIV integrase; potential for drug development |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Organic Synthesis | Versatile intermediate for further functionalization |

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of various indole derivatives against HIV integrase. This compound was among those tested, showing an IC50 value indicating strong inhibitory activity against viral replication .

Case Study 2: Antitumor Mechanisms

Research focused on the anticancer effects of indole derivatives revealed that this compound could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

作用机制

The mechanism of action of ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes.

相似化合物的比较

Structural Analogs and Physicochemical Properties

The table below compares ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate with structurally related indole derivatives:

Key Observations :

Substituent Effects on Molecular Weight :

- The nitro and trifluoromethyl groups significantly increase molecular weight (e.g., 309.22 g/mol for the CF₃ derivative vs. 247.29 g/mol for the isopropoxy analog ).

- Halogenation (e.g., iodine in the 5-fluoro-3-iodo derivative) contributes to higher molecular weights (333.10 g/mol) .

Electronic and Steric Influences: Nitro group (5-position): Reduces electron density on the indole ring, enhancing susceptibility to electrophilic attack compared to electron-donating groups like isopropoxy . 1-Ethyl group: Unlike unsubstituted indoles, this substituent may hinder π-π stacking interactions but improve solubility in nonpolar solvents .

Physical Properties :

Methods for Assessing Similarity

Structural similarity metrics, such as Tanimoto coefficients or fingerprint-based analyses, are critical in virtual screening. This compound shares a 2-carboxylate backbone with its analogs but diverges in substituent effects, leading to distinct pharmacodynamic profiles . For example:

- Similarity to Indole-5-carboxylic Acid : Low due to differences in polarity and functional groups (carboxylic acid vs. ester).

- Similarity to Ethyl 5-isopropoxy-1H-indole-2-carboxylate : Moderate, driven by the shared ester group but diverging electronic profiles .

生物活性

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indole derivatives class, which are known for their wide range of biological activities. The presence of the nitro group at the 5-position and the ethyl group at the 1-position significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cytotoxic Activity : The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects in cancer cells .

- Receptor Modulation : Similar compounds have shown potential as allosteric modulators for cannabinoid receptors, which may suggest a similar pathway for this compound .

- Enzyme Inhibition : Indole derivatives are known inhibitors of various enzymes, including kinases and integrases, which are crucial in processes like cell signaling and viral replication .

Biological Activity Overview

This compound exhibits a variety of biological activities:

- Antitumor : Indole derivatives have been reported to possess antitumor properties, with some derivatives showing significant inhibition of tumor cell proliferation .

- Antiviral : Compounds with similar structures have demonstrated antiviral activity by inhibiting viral integrases, suggesting potential utility against viruses like HIV .

- Anti-inflammatory : Indole derivatives are also noted for their anti-inflammatory properties, which may be mediated through modulation of inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 1 | Ethyl | Enhances solubility and bioavailability |

| 5 | Nitro | Essential for cytotoxic activity; facilitates bioreduction |

| 2 | Carboxylate | Critical for receptor binding and enzyme inhibition |

Research indicates that modifications at these positions can significantly alter the pharmacological profile of indole derivatives, allowing for tailored therapeutic applications.

Case Studies

Several studies have explored the biological effects of related indole compounds:

- Antitumor Activity : A study demonstrated that certain indole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .

- Antiviral Efficacy : Research on indole derivatives as integrase inhibitors revealed promising results, with IC50 values indicating effective inhibition of viral replication processes .

- Anti-inflammatory Effects : Compounds similar to this compound exhibited significant reductions in pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

常见问题

Q. What are the optimal synthetic routes for ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with indole carboxylate precursors. Key steps include nitration at the 5-position and alkylation at the 1-position. For example, nitration of ethyl indole-2-carboxylate derivatives often employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Alkylation may use ethyl halides with a base like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF). Reaction monitoring via TLC or HPLC is critical to optimize intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C5, ethyl groups at N1 and C2 ester).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₃H₁₄N₂O₄, MW 262.27) and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement and hydrogen-bonding networks (if crystallizable) .

Q. How does the nitro group at C5 influence the compound’s stability under varying pH and temperature conditions?

The electron-withdrawing nitro group enhances acidity at adjacent positions but may render the compound susceptible to reduction (e.g., catalytic hydrogenation to an amine). Stability studies in buffered solutions (pH 1–13) and thermal gravimetric analysis (TGA) are recommended. Storage in inert atmospheres at −20°C is advised to prevent decomposition .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the nitro or ester groups?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nitration or ester hydrolysis. Machine learning pipelines, such as those developed by ICReDD, integrate quantum chemical data with experimental parameters to prioritize viable reaction conditions .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Discrepancies between NMR-derived structures and computational models can be addressed via SHELXL refinement of X-ray data. For example, validating torsional angles of the ethyl groups or nitro orientation using residual density maps. Graph-set analysis (e.g., Etter’s rules) interprets hydrogen-bonding motifs in crystal packing .

Q. What methodologies assess the compound’s binding affinity to biological targets, such as enzymes or receptors?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., nitro group as a hydrogen-bond acceptor).

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for protein targets.

- QSAR Studies : Correlate substituent effects (e.g., nitro vs. carbamoyl) with inhibitory activity .

Q. How do solvent polarity and hydrogen-bonding networks affect supramolecular assembly in crystallization?

Polar solvents (e.g., DMSO, ethanol) favor solvated crystals, while non-polar solvents (toluene) may induce π-stacking of indole rings. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions, such as C–H···O bonds involving the nitro group .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental spectroscopic data?

- Case Example : A calculated ¹H NMR chemical shift (via ACD/Labs) for the N1-ethyl group may deviate from experimental data due to solvent effects or crystal packing. Cross-validation with COSY or NOESY experiments clarifies conformational dynamics.

- Mitigation : Use hybrid methods (e.g., ONIOM in Gaussian) combining DFT with molecular mechanics for accurate solvent-phase modeling .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Monitor via TLC (hexane:EtOAc 3:1) |

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 6 h | Use molecular sieves to dry DMF |

| Purification | Column chromatography (silica gel) | Gradient elution (5→20% EtOAc) |

Table 2. Stability Profile Under Accelerated Conditions

| Condition | Observation | Recommended Action |

|---|---|---|

| pH < 2 (HCl) | Rapid nitro group reduction | Avoid acidic buffers |

| 40°C, 75% humidity | Ester hydrolysis detected via HPLC | Store desiccated at −20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。